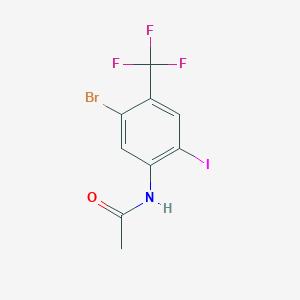

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline

Description

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline (CAS: 2140326-66-3) is a halogenated aniline derivative with the molecular formula C₉H₆BrF₃INO and a molecular weight of 407.96 g/mol . This compound features a trifluoromethyl group at the 4-position, bromine at the 5-position, iodine at the 2-position, and an acetylated amine group. It is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly for constructing fluorinated aromatic systems . The acetyl group enhances stability by reducing the amine's reactivity, making it suitable for controlled coupling reactions .

Properties

IUPAC Name |

N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3INO/c1-4(16)15-8-3-6(10)5(2-7(8)14)9(11,12)13/h2-3H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIUWZGTFDITMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)Br)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199112 | |

| Record name | Acetamide, N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140326-66-3 | |

| Record name | Acetamide, N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to the Aniline Precursor

The synthesis of N-acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline begins with the preparation of its aniline precursor, 5-bromo-2-iodo-4-(trifluoromethyl)aniline. Two primary strategies dominate the literature: sequential halogenation of 4-(trifluoromethyl)aniline and directed ortho-metalation approaches.

Sequential Halogenation of 4-(Trifluoromethyl)Aniline

This method involves introducing bromine and iodine atoms at specific positions on the aromatic ring through electrophilic substitution.

Bromination Step

4-(Trifluoromethyl)aniline undergoes bromination using molecular bromine ($$ \text{Br}2 $$) in acetic acid at 0–5°C. Lewis acids such as iron(III) chloride ($$ \text{FeCl}3 $$) enhance regioselectivity, directing bromination to the para position relative to the amine group. Typical yields range from 70–85%, with purity exceeding 90% after silica gel chromatography.

Iodination Step

The brominated intermediate is subjected to iodination using iodine ($$ \text{I}2 $$) and nitric acid ($$ \text{HNO}3 $$) as an oxidizing agent. Reaction temperatures of 50–60°C for 6–8 hours achieve optimal substitution at the ortho position. This step yields 5-bromo-2-iodo-4-(trifluoromethyl)aniline with 65–75% efficiency.

Directed Ortho-Metalation (DoM) Strategy

An alternative route employs directed metalation to install iodine selectively. Starting from 4-bromo-5-(trifluoromethyl)aniline, a lithiation-iodination sequence using lithium diisopropylamide (LDA) and iodine ($$ \text{I}_2 $$) at −78°C achieves ortho-iodination with 80–90% regioselectivity.

Comparative Analysis of Halogenation Methods

| Method | Halogenation Order | Yield (%) | Regioselectivity | Key Conditions |

|---|---|---|---|---|

| Sequential | Br → I | 65–75 | Moderate | $$ \text{FeCl}_3 $$, 50°C |

| Directed Metalation | I → Br | 80–90 | High | LDA, −78°C |

The introduction of the acetyl group to 5-bromo-2-iodo-4-(trifluoromethyl)aniline involves nucleophilic acyl substitution. Two principal acetylation protocols are documented: classical acetic anhydride-mediated reactions and microwave-assisted methods.

Classical Acetylation with Acetic Anhydride

In a representative procedure, the aniline derivative (1.0 equiv) is dissolved in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under nitrogen atmosphere. Acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) are added dropwise at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the N-acetylated product in 85–92% yield after aqueous workup.

Optimization Insights

- Solvent Effects : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

- Base Selection : Pyridine neutralizes $$ \text{HCl} $$ byproducts, preventing amine protonation and ensuring complete acetylation.

Microwave-Assisted Acetylation

Modern protocols employ microwave irradiation to accelerate reaction kinetics. A mixture of the aniline (1.0 equiv), acetic anhydride (1.1 equiv), and catalytic 4-dimethylaminopyridine (DMAP) in acetonitrile is irradiated at 100°C for 15 minutes, achieving 95% conversion with minimal side products.

Acetylation Method Comparison

| Parameter | Classical Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 h | 15 min |

| Yield | 85–92% | 90–95% |

| Purity | >90% | >95% |

| Scalability | Industrial | Lab-scale |

Purification and Characterization

Crude this compound requires rigorous purification to meet pharmaceutical-grade standards.

Chromatographic Purification

Flash column chromatography using hexane/ethyl acetate (4:1 v/v) eluent effectively separates the target compound from unreacted starting materials and acetylated byproducts. Silica gel particle size (40–63 μm) and flow rate (15 mL/min) are critical for resolution.

Spectroscopic Validation

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates optimization of cost, safety, and efficiency.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competitive para-iodination during bromination is mitigated by using bulky directing groups or low-temperature conditions.

Acetyl Group Hydrolysis

The N-acetyl moiety’s susceptibility to hydrolysis under acidic conditions necessitates anhydrous reaction environments and neutral workup protocols.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline with structurally related halogenated anilines:

Key Observations :

- Halogen Positioning : The 2-iodo and 5-bromo substituents in the target compound create steric hindrance and electronic effects distinct from analogs like 4-Bromo-3-(trifluoromethyl)aniline (4-Br, 3-CF₃), which exhibits cholinesterase inhibition .

- Trifluoromethyl Group : The 4-CF₃ group enhances lipophilicity and metabolic stability, a feature shared with antitumor intermediates like N-Acetyl-4-chloro-2-methoxy-5-(trifluoromethyl)aniline .

Physicochemical Properties

- Solubility : The trifluoromethyl group increases hydrophobicity, while iodine and bromine contribute to higher molecular weight compared to fluoro analogs (e.g., 2-Fluoro-5-(trifluoromethyl)aniline ) .

- Crystallography : Weak hydrogen bonding (N⋯N: 3.30 Å) observed in 5-Bromo-4-iodo-2-methylaniline suggests similar intermolecular interactions in the target compound .

Biological Activity

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features several halogen substituents, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by acetylation. The general synthetic pathway can be summarized as follows:

- Halogenation : Starting from aniline derivatives, bromination and iodination are performed under controlled conditions to introduce the respective halogens.

- Acetylation : The resulting intermediate is then treated with acetic anhydride or acetyl chloride to introduce the acetyl group.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, halogenated anilines have been reported to possess activity against various bacterial strains. A study indicated that derivatives with bromine and iodine substituents showed enhanced activity against drug-resistant pathogens, suggesting that this compound may also exhibit similar properties .

Antitumor Activity

The antitumor potential of halogenated anilines has been widely studied. For example, compounds with trifluoromethyl groups have shown cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range for related compounds, indicating significant antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | PC-3 (Prostate Cancer) | 10 |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- DNA Interaction : The presence of halogens may facilitate intercalation into DNA or interaction with DNA repair mechanisms, leading to increased cytotoxicity.

Case Studies

- Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of various aniline derivatives revealed that those containing bromine and iodine exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Antitumor Efficacy : In a comparative study, several halogenated anilines were tested for their cytotoxic effects on cancer cell lines. Results indicated that the incorporation of trifluoromethyl groups significantly enhanced their antitumor efficacy, supporting the investigation into this compound for potential therapeutic applications .

Q & A

Basic Research Questions

1. Synthesis and Purification Strategies Q: What are the recommended methodologies for synthesizing N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline, and how can purity be ensured? A: The synthesis typically involves halogenation and acetylation steps. For bromination/iodination, electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) or iodine monochloride in acidic media is common . Acetylation of the aniline group can be achieved with acetyl chloride in the presence of a base (e.g., pyridine). Purification often employs column chromatography (C18 reverse-phase for polar intermediates) or recrystallization. Purity validation requires HPLC with UV detection (e.g., retention time analysis) and mass spectrometry (LCMS, m/z verification) .

2. Structural Characterization Techniques Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts near -60 to -70 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons in ¹H NMR . FT-IR can validate acetyl C=O stretches (~1650–1700 cm⁻¹). X-ray crystallography (using SHELX programs) provides definitive structural proof but requires high-quality crystals .

3. Substituent Effects on Reactivity and Stability Q: How do the bromo, iodo, and trifluoromethyl substituents influence the compound’s stability and reactivity? A: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, directing electrophilic attacks to specific ring positions. Bromine and iodine, being heavy halogens, increase molecular weight and polarizability, affecting solubility and cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The acetyl group reduces amine basicity, improving stability under acidic conditions .

4. Safety and Handling Protocols Q: What safety precautions are necessary when handling this compound? A: Due to potential acute toxicity (dermal/inhalation risks), use PPE (gloves, goggles, fume hood). Avoid exposure to light/moisture to prevent decomposition. Store under inert atmosphere (argon) at -20°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste (UN3082) .

Advanced Research Questions

5. Optimizing Halogenation Regioselectivity Q: How can regioselectivity challenges during bromination/iodination be addressed? A: Computational modeling (DFT) predicts electron density maps to identify reactive sites. For example, directing effects of the trifluoromethyl group can be counterbalanced using bulky Lewis acids (e.g., AlCl₃) to favor para-substitution. Kinetic vs. thermodynamic control in halogenation can be tuned via temperature: lower temps favor kinetic (meta) products, while higher temps drive para selectivity .

6. Resolving Spectroscopic Data Contradictions Q: How should discrepancies between experimental and theoretical NMR/IR data be analyzed? A: Discrepancies often arise from solvent effects or conformational flexibility. For NMR, compare experimental shifts with DFT-calculated chemical shifts (GIAO method). For IR, assess hydrogen bonding or crystal packing artifacts via solid-state vs. solution spectra. Cross-validate with X-ray data to resolve ambiguities .

7. Mechanistic Studies in Cross-Coupling Reactions Q: What catalytic systems are effective for C–I/Br bond functionalization in this compound? A: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enable Suzuki couplings at the iodo position due to lower bond dissociation energy vs. bromine. Copper-mediated Ullmann couplings are viable for aryl aminations. Monitor reaction progress via TLC and optimize solvent polarity (DMF vs. THF) to balance reactivity and side-product formation .

8. Computational Modeling of Electronic Properties Q: How can DFT/MO theory predict the compound’s electronic behavior in photochemical applications? A: Frontier orbital analysis (HOMO-LUMO gaps) using software like Gaussian or ORCA reveals charge-transfer potentials. The trifluoromethyl group lowers LUMO energy, enhancing electron affinity. TD-DFT simulations correlate UV-Vis spectra (e.g., λmax for nitro derivatives) with experimental data to validate excited-state transitions .

Methodological Notes

- Synthesis Optimization: Use Design of Experiments (DoE) to screen reaction parameters (temp, catalyst loading) .

- Analytical Cross-Validation: Combine HPLC, LCMS, and NMR for robust structural confirmation .

- Safety Compliance: Adopt GHS hazard codes (H315, H319) and disposal protocols per local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.